1-(1H-indol-3-yl)propan-2-amine hydrochloride

Catalog No.
S1527510
CAS No.
879-36-7
M.F
C11H15ClN2
M. Wt
210.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(1H-indol-3-yl)propan-2-amine hydrochloride

CAS Number

879-36-7

Product Name

1-(1H-indol-3-yl)propan-2-amine hydrochloride

IUPAC Name

1-(1H-indol-3-yl)propan-2-amine;hydrochloride

Molecular Formula

C11H15ClN2

Molecular Weight

210.7 g/mol

InChI

InChI=1S/C11H14N2.ClH/c1-8(12)6-9-7-13-11-5-3-2-4-10(9)11;/h2-5,7-8,13H,6,12H2,1H3;1H

InChI Key

SNEXLQZZENRCSB-UHFFFAOYSA-N

SMILES

CC(CC1=CNC2=CC=CC=C21)N.Cl

Synonyms

(±)-α-Methyltryptamine Hydrochloride; 164 E; 2-(1H-Indol-3-yl)-1-methylethylamine Hydrochloride; 3-(2-Aminopropyl)-1H-indole Hydrochloride; 3-(2-Aminopropyl)indole Hydrochloride; NSC 97069 Hydrochloride; Ro 3-0926; U 14 Hydrochloride; Indopan Hydroch

Canonical SMILES

CC(CC1=CNC2=CC=CC=C21)[NH3+].[Cl-]

Synthesis and Characterization:

R hydrochloride is a synthetic molecule derived from the parent compound 1-(1H-indol-3-yl)propan-2-amine (R). Several research articles describe various methods for synthesizing R, often involving the reaction of indole-3-acetaldehyde with a suitable amine precursor. PubChem, Compound Summary for 1-(1H-indol-3-yl)propan-2-amine, CID 448779:

1-(1H-indol-3-yl)propan-2-amine hydrochloride is a synthetic compound belonging to the class of indole derivatives. It features an indole ring attached to a propan-2-amine moiety, with its hydrochloride salt form enhancing solubility in water. The compound has garnered attention due to its structural similarity to serotonin, a key neurotransmitter, which suggests potential pharmacological applications. Its molecular formula is C₁₁H₁₅ClN₂, and it has a molecular weight of approximately 210.7 g/mol .

The mechanism of action of 1-(1H-indol-3-yl)propan-2-amine hydrochloride is not fully understood. Due to its structural similarity to serotonin, it is hypothesized to interact with serotonin receptors in the brain, potentially leading to psychoactive effects []. However, further research is needed to elucidate its specific mechanism.

  • Fischer Indole Synthesis: This method utilizes phenylhydrazine hydrochloride and cyclohexanone under acidic conditions to form indole derivatives.
  • Reductive Amination: The indole derivative undergoes reductive amination with suitable aldehydes or ketones in the presence of reducing agents like sodium cyanoborohydride to yield the propan-2-amine moiety.

These reactions are critical for producing the compound in high yield and purity.

1-(1H-indol-3-yl)propan-2-amine hydrochloride exhibits significant biological activity, particularly in its interaction with serotonin receptors. Research indicates that derivatives of this compound can act as antagonists at specific serotonin receptor subtypes, such as the 5-HT3 receptor, which may lead to therapeutic effects in conditions like depression and anxiety . Additionally, its structural features suggest potential roles in modulating neurotransmitter systems.

The synthesis of 1-(1H-indol-3-yl)propan-2-amine hydrochloride can be achieved through various methods:

  • Five-Step Sequence:
    • Preparation of intermediate ketones via a modified Nef reaction using nitroalkenes and iron chloride.
    • Condensation of these ketones with sulfonamides.
    • Final desulfonation treatment to yield the target compound with high enantiomeric excess (over 99%) and yield .

This method is noted for its efficiency and cost-effectiveness, making it suitable for both laboratory and industrial applications.

1-(1H-indol-3-yl)propan-2-amine hydrochloride finds applications across several fields:

  • Pharmaceuticals: Investigated for potential use as a therapeutic agent for neurological disorders due to its interaction with serotonin receptors.
  • Chemical Research: Acts as a building block for synthesizing more complex indole derivatives, which are valuable in drug discovery.
  • Industrial Uses: Employed in the production of dyes and pigments.

Studies on the interactions of 1-(1H-indol-3-yl)propan-2-amine hydrochloride reveal its ability to modulate neurotransmitter systems. Specifically, it has been shown to disrupt serotonin signaling pathways by acting on serotonin receptors. This interaction is crucial for understanding its potential therapeutic effects in treating mood disorders and other related conditions .

Several compounds share structural similarities with 1-(1H-indol-3-yl)propan-2-amine hydrochloride, including:

Compound NameStructural FeaturesUnique Properties
(2R)-1-(1H-indol-3-yl)propan-2-amineSimilar indole structureExhibits distinct stereochemistry affecting activity
1-(1H-Indol-3-yl)-2-methylpropan-2-amineIndole ring with a methyl groupPotentially different receptor interactions
5-Hydroxytryptamine (Serotonin)Naturally occurring neurotransmitterDirect involvement in mood regulation

The uniqueness of 1-(1H-indol-3-yl)propan-2-amine hydrochloride lies in its specific interactions with serotonin receptors and its synthetic accessibility, which allows for modifications that can enhance its pharmacological properties. This makes it a valuable candidate for further research in neuropharmacology and related fields .

Appearance

Assay:≥98%A crystalline solid

Related CAS

299-26-3 (Parent)

Dates

Last modified: 08-15-2023

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